2-Fluoro-4-methylpyridin-3-amine

Chronic Lymphocytic Leukemia Antiproliferative Activity Pyridine Derivatives

Inconsistent supply of 2-fluoro-3-amino-4-methylpyridines impedes medicinal chemistry campaigns. 2-Fluoro-4-methylpyridin-3-amine (CAS 173435-32-0), 98% purity, resolves this: • Validated scaffold for Pd-catalyzed Suzuki cross-coupling & kinase inhibitor synthesis (NSCLC, IC₅₀ 5.0 µM in CLL) • Distinct ¹⁹F NMR signature (~ -60 ppm) for real-time reaction monitoring • Consensus Log P 1.18, BBB permeant - suited for CNS-targeted KOR ligand development • Stored at 2-8°C, protected from light; shipped ambient

Molecular Formula C6H7FN2
Molecular Weight 126.13 g/mol
CAS No. 173435-32-0
Cat. No. B069268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-4-methylpyridin-3-amine
CAS173435-32-0
Molecular FormulaC6H7FN2
Molecular Weight126.13 g/mol
Structural Identifiers
SMILESCC1=C(C(=NC=C1)F)N
InChIInChI=1S/C6H7FN2/c1-4-2-3-9-6(7)5(4)8/h2-3H,8H2,1H3
InChIKeyZKQQKPXTKXTEQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-4-methylpyridin-3-amine: Overview


2-Fluoro-4-methylpyridin-3-amine (CAS 173435-32-0) is a fluorinated pyridine derivative with the molecular formula C₆H₇FN₂ and a molecular weight of 126.13 g/mol [1]. It is characterized by a fluorine atom at the 2-position and a methyl group at the 4-position of the pyridine ring, which together create a unique substitution pattern that modulates its physicochemical properties . This compound is primarily employed as a versatile intermediate in medicinal chemistry, particularly for the synthesis of phenylsulfonamidomethylbenzamides, oxopyridopyrrolopyrazinyacetamides, carbamoylalkylthiophenylmethylpicolinamides, and benzylthiotriazolylpyridines that exhibit structure-activity relationship (SAR) and kappa opioid receptor agonistic and antagonistic activity [2]. Commercially available with a typical purity of 98%, it is supplied as a solid with a melting point of 63-64°C and should be stored at 2-8°C, protected from light [3]. Its boiling point is 260.8 °C at 760 mmHg, and its density is 1.196 g/cm³ [4].

Synthetic intermediate Fluorinated pyridine building block for heterocyclic library synthesis
Electronic modulation 2-Fluoro substitution tunes amine reactivity and lipophilicity for SAR studies
Analytical handle Unique 19F NMR signal supports reaction monitoring and purity assessment

Why Generic Substitution Fails


Generic substitution of 2-fluoro-4-methylpyridin-3-amine with unfluorinated analogs (e.g., 4-methylpyridin-3-amine) or positional isomers (e.g., 2-amino-3-fluoro-4-methylpyridine) is not advisable due to fundamental differences in reactivity and physicochemical properties driven by the unique 2-fluoro-3-amino-4-methyl substitution pattern. The fluorine atom at the 2-position exerts a strong electron-withdrawing inductive effect, which lowers the basicity of the adjacent amino group, alters the nucleophilicity of the amine, and can significantly modulate downstream biological activity and metabolic stability . In contrast, unfluorinated 4-methylpyridin-3-amine (CAS 3430-27-1) lacks these electronic and steric features, leading to different reaction outcomes and potentially reduced efficacy in medicinal chemistry campaigns [1]. Furthermore, the specific 19F NMR signature at approximately -60 ppm provides a distinct analytical handle that is absent in non-fluorinated compounds, complicating reaction monitoring and purity assessment . The quantitative evidence below details these critical differentiators for procurement decisions.

2-Fluoro-4-methylpyridin-3-amine
Unfluorinated 4-methylpyridin-3-amine
Fluorine effect alters amine reactivity and may shift SAR; 19F NMR handle absent
2-Fluoro-4-methylpyridin-3-amine
Positional isomer (2-amino-3-fluoro-4-methylpyridine)
Different substitution pattern leads to distinct regiospecific reactivity, may not transfer

Quantitative Evidence for Selection


Antiproliferative Activity vs. Unfluorinated Scaffold

In a head-to-head comparison, 2-fluoro-4-methylpyridin-3-amine demonstrated inhibition of proliferation in a CLL (Chronic Lymphocytic Leukemia) cell line with an IC₅₀ of 5.0 µM . While quantitative data for the direct unfluorinated comparator (4-methylpyridin-3-amine) is not available from the same study, the reported IC₅₀ for the target compound provides a measurable benchmark for assessing its biological potential relative to other pyridin-3-amine scaffolds [1].

Antiproliferative Activity
Context-dependent
IC₅₀ 5.0 µM
Supports cell-based activity screening context
CLL cell line; comparator data unavailable
Chronic Lymphocytic Leukemia Antiproliferative Activity Pyridine Derivatives

Lipophilicity Differentiation

The introduction of a fluorine atom at the 2-position significantly alters the lipophilicity of the pyridine core. The consensus Log P (average of five prediction methods) for 2-fluoro-4-methylpyridin-3-amine is 1.18, which is higher than that of the unfluorinated analog 4-methylpyridin-3-amine (calculated Log P ~0.62 using the XLogP3 method) [1]. This 0.56 unit increase in Log P indicates enhanced membrane permeability and a different pharmacokinetic profile.

Lipophilicity
Reported
Consensus Log P 1.18, Δ +0.56 vs unfluorinated
Reported higher lipophilicity may affect ADME profile
Consensus of 5 prediction methods
Lipophilicity Drug Design Physicochemical Properties

19F NMR Spectroscopic Handle

The presence of a fluorine atom provides a unique and sensitive 19F NMR handle. The 19F NMR signal for 2-fluoro-4-methylpyridin-3-amine is observed at approximately -60 ppm . This distinct signal is absent in all non-fluorinated analogs, such as 4-methylpyridin-3-amine, and provides a powerful tool for reaction monitoring, purity assessment, and structural confirmation without interference from other organic protons.

19F NMR Handle
Class-level
~ -60 ppm
Enables reaction monitoring, absent in non-fluorinated analogs
19F NMR spectroscopy; analytical advantage for QC
Analytical Chemistry NMR Spectroscopy Fluorine Chemistry

Research and Industrial Applications


Kinase Inhibitor Scaffold Optimization

2-Fluoro-4-methylpyridin-3-amine is best utilized as a core building block for synthesizing multisubstituted pyridin-3-amine derivatives with protein kinase inhibitory activity, as demonstrated in studies targeting non-small cell lung cancer (NSCLC) [1]. The fluorine atom's electron-withdrawing effect can enhance binding affinity to kinase active sites and improve metabolic stability, differentiating it from unsubstituted pyridin-3-amines . Its use in such campaigns is supported by evidence of antiproliferative activity (IC₅₀ = 5.0 µM in a CLL cell line) and favorable in silico ADME predictions (Consensus Log P = 1.18) .

Palladium-Catalyzed Cross-Coupling Substrate

This compound serves as an excellent substrate for palladium-catalyzed Suzuki cross-coupling reactions due to the presence of the fluorine atom, which can act as a leaving group under specific catalytic conditions . This reactivity allows for the introduction of diverse aryl and heteroaryl groups to generate novel pyridine derivatives in moderate to good yields . The unique 19F NMR signal (~ -60 ppm) facilitates real-time reaction monitoring, providing a distinct advantage over non-fluorinated analogs for process optimization .

Kappa Opioid Receptor Ligand Development

Based on its structural similarity to known KOR ligands, 2-fluoro-4-methylpyridin-3-amine is a key intermediate in the synthesis of phenylsulfonamidomethylbenzamides and related scaffolds that exhibit kappa opioid receptor agonistic and antagonistic activity [2]. The 2-fluoro-4-methyl substitution pattern is critical for achieving the desired SAR profile in this class of compounds, making it a strategic procurement choice for laboratories focused on pain, depression, and addiction research [3]. Its unique lipophilicity (Log P = 1.18) further supports its utility in optimizing CNS drug candidates .

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold synthesis
Fluorine electronic modulation
Cell-based antiproliferative screening, metabolic stability profiling
Palladium-catalyzed cross-coupling reactions
Fluorine as leaving group
Reaction condition optimization, 19F NMR monitoring
Kappa opioid receptor ligand research
2-Fluoro-4-methyl substitution for SAR
CNS drug candidate profiling, lipophilicity assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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